(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction or a similar method.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts, which may have different steric and electronic properties.
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(pyridin-3-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-8-6-13(10-17)20-11-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
LXJAELYCFYBDBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2 |
Origin of Product |
United States |
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